molecular formula C12H15Cl2NO2 B13089095 trans-Methyl4-(2-chlorophenyl)pyrrolidine-3-carboxylatehydrochloride

trans-Methyl4-(2-chlorophenyl)pyrrolidine-3-carboxylatehydrochloride

Cat. No.: B13089095
M. Wt: 276.16 g/mol
InChI Key: GPSAQXGZGMSPEQ-UXQCFNEQSA-N
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Description

trans-Methyl4-(2-chlorophenyl)pyrrolidine-3-carboxylatehydrochloride: is a chemical compound with the molecular formula C12H15Cl2NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a chlorophenyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Methyl4-(2-chlorophenyl)pyrrolidine-3-carboxylatehydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a nitrile.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated benzene derivative.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the chlorophenyl group or the ester functionality, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, trans-Methyl4-(2-chlorophenyl)pyrrolidine-3-carboxylatehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, this compound is explored for its pharmacological properties. It may act as a lead compound for the development of new therapeutic agents targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of trans-Methyl4-(2-chlorophenyl)pyrrolidine-3-carboxylatehydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • trans-Methyl4-(2-bromophenyl)pyrrolidine-3-carboxylatehydrochloride
  • trans-Methyl4-(2-fluorophenyl)pyrrolidine-3-carboxylatehydrochloride
  • trans-Methyl4-(2-methylphenyl)pyrrolidine-3-carboxylatehydrochloride

Uniqueness

Compared to similar compounds, trans-Methyl4-(2-chlorophenyl)pyrrolidine-3-carboxylatehydrochloride is unique due to the presence of the chlorophenyl group. This group imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets. The chlorine atom can also participate in specific chemical reactions, such as nucleophilic substitution, which may not be possible with other halogenated derivatives.

Properties

Molecular Formula

C12H15Cl2NO2

Molecular Weight

276.16 g/mol

IUPAC Name

methyl (3R,4S)-4-(2-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C12H14ClNO2.ClH/c1-16-12(15)10-7-14-6-9(10)8-4-2-3-5-11(8)13;/h2-5,9-10,14H,6-7H2,1H3;1H/t9-,10+;/m1./s1

InChI Key

GPSAQXGZGMSPEQ-UXQCFNEQSA-N

Isomeric SMILES

COC(=O)[C@H]1CNC[C@@H]1C2=CC=CC=C2Cl.Cl

Canonical SMILES

COC(=O)C1CNCC1C2=CC=CC=C2Cl.Cl

Origin of Product

United States

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